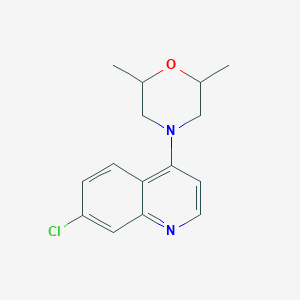
1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide, also known as DQP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. DQP belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP by 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide leads to DNA damage and cell death in cancer cells. Additionally, 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress metastasis (spread of cancer to other parts of the body). 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in lab experiments is its specificity towards PARP inhibition, which can lead to targeted cancer therapy. However, 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has also been found to have low bioavailability and poor solubility, which can limit its use in in vivo studies.
Orientations Futures
Future research on 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide can focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, studies can investigate the potential of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in combination therapy with other anti-cancer drugs or neuroprotective agents. Further research can also explore the role of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in other diseases such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide involves the reaction of 1-(2,2-dimethylpropanoyl)-piperidine-3-carboxylic acid with quinoline-5-carbonyl chloride in the presence of a base. The product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)19(25)23-12-6-7-14(13-23)18(24)22-17-10-4-9-16-15(17)8-5-11-21-16/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUGXETXUKBFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)


![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)